3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without a known target, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential to interact with various proteins, it could influence multiple pathways depending on the cellular context .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution. Metabolism and excretion would depend on the specific enzymes it interacts with in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide
- 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methoxy group and the sulfonamide group .
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-3-8-17(11-18(13)19)25(22,23)20-14-4-6-15(7-5-14)21-10-9-16(12-21)24-2/h3-8,11,16,20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBJFSZNCXRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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